Hydrogen-Bond Acceptor Count Comparison Against 3-Amine Analogs
The target compound possesses 3 hydrogen-bond acceptor sites compared to 2 for the corresponding 3-amine tropane analog 8-azabicyclo[3.2.1]octan-3-amine [1]. This quantitative difference directly affects target engagement, aqueous solubility, and permeability profiles. The succinimide ring provides two carbonyl oxygens as hydrogen-bond acceptors, whereas the amine analog provides only the bridgehead nitrogen and the primary amine lone pair.
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 (two carbonyl oxygens + bridgehead nitrogen) |
| Comparator Or Baseline | 8-Azabicyclo[3.2.1]octan-3-amine: 2 (bridgehead nitrogen + primary amine nitrogen) |
| Quantified Difference | +1 HBA site |
| Conditions | Computed property based on SMILES; PubChem 2.1 release |
Why This Matters
A higher HBA count can enhance target binding in polar protein pockets but may reduce passive membrane permeability, making this scaffold suitable for applications where deliberate modulation of polarity is desired.
- [1] PubChem. 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride. Computed Properties: Hydrogen Bond Acceptor Count = 3. View Source
